4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
説明
BenchChem offers high-quality 4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[3-(4-ethylphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-13-5-7-14(8-6-13)16-12-15(17-4-3-11-25-17)20-21(16)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLLPAHVPRCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.
Synthesis
The synthesis of the compound typically involves a series of reactions starting from precursors such as 5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole. One common synthetic route is through the condensation of appropriate dicarbonyl compounds under controlled conditions, often yielding the product in moderate to high purity and yield. The compound can be crystallized from solvents like dimethylformamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act by inhibiting certain enzymes or modulating receptor activity, influencing various biological pathways.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines.
Hypolipidemic Activity
Certain studies have explored the hypolipidemic effects of similar compounds. For example, a related pyrazole derivative was shown to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests potential applications in managing dyslipidemia.
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in breast and colon cancer cells .
- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted their ability to inhibit COX enzymes and reduce edema in animal models.
- Hypolipidemic Effects : A comparative study assessed the hypolipidemic effects of several pyrazole derivatives, revealing that certain compounds significantly lowered lipid levels in hyperlipidemic rats, suggesting a promising therapeutic avenue for cardiovascular diseases .
Data Tables
Q & A
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?
- Methodological Answer :
- Dosing : Administer via oral gavage (5–50 mg/kg) or IV (1–10 mg/kg) in rodent models.
- PK analysis : Collect plasma at intervals (0–24h); quantify via LC-MS/MS to determine , , AUC.
- Efficacy models : Use disease-specific models (e.g., inflammation, cancer xenografts) with endpoints like tumor volume reduction or cytokine levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
